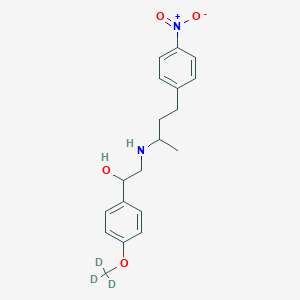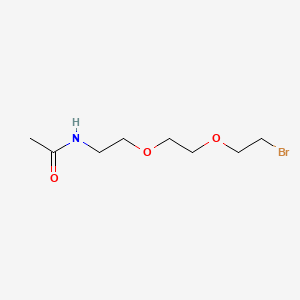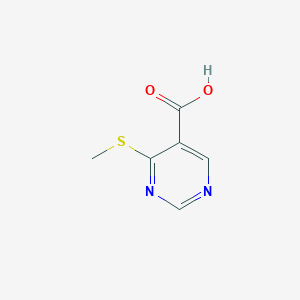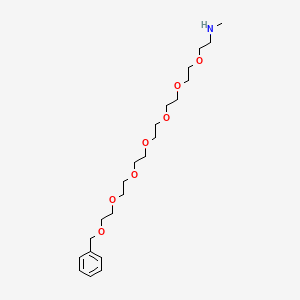
Thalidomide-Piperazine-PEG2-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-Piperazine-PEG2-NH2 is a synthetic compound that combines a cereblon ligand derived from thalidomide with a linker commonly utilized in PROTAC (Proteolysis Targeting Chimeras) technology . This compound is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-Piperazine-PEG2-NH2 is synthesized by conjugating a thalidomide-based cereblon ligand with a piperazine-PEG2 linker . The synthesis involves multiple steps, including the preparation of the cereblon ligand and the linker, followed by their conjugation under specific reaction conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and biological activity .
化学反应分析
Types of Reactions
Thalidomide-Piperazine-PEG2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
科学研究应用
Thalidomide-Piperazine-PEG2-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool in chemical biology to study protein degradation and interactions.
Biology: Employed in cellular and molecular biology research to investigate the ubiquitin-proteasome system and protein turnover.
Medicine: Explored for its potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Utilized in the development of novel PROTACs for drug discovery and development.
作用机制
Thalidomide-Piperazine-PEG2-NH2 exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex . This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation . The molecular targets and pathways involved include the degradation of transcription factors such as IKZF1 and IKZF3 .
相似化合物的比较
Similar Compounds
Thalidomide-Piperazine-PEG1-NH2: Another PROTAC compound with a similar structure but a different linker length.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Uniqueness
Thalidomide-Piperazine-PEG2-NH2 is unique due to its specific linker length and its ability to selectively degrade target proteins through the ubiquitin-proteasome system . This makes it a valuable tool in scientific research and drug development .
属性
分子式 |
C23H31N5O6 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N5O6/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30/h1-2,15,19H,3-14,24H2,(H,25,29,30) |
InChI 键 |
VSAGRWITOVAPRQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)



![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)

amino]-2-propanol](/img/structure/B15073137.png)


